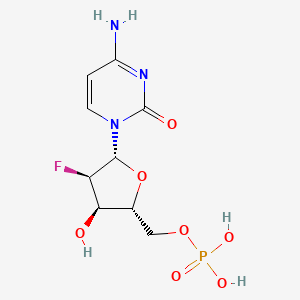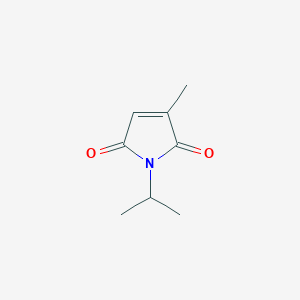![molecular formula C8H9N3 B12857079 Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
Pyrrolo[1,2-c]pyrimidine-3-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-c]pyrimidine-3-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a fused pyrrolo-pyrimidine core, which is a common structural motif in many biologically active molecules. The presence of the methanamine group further enhances its chemical reactivity and potential for functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-c]pyrimidine-3-methanamine typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of N-formylglycine with triphosgene can generate ethyl isocyanoacetate in situ, which subsequently reacts to form the pyrrolo[1,2-c]pyrimidine scaffold . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Flow chemistry approaches allow for the in situ generation of reactive intermediates, minimizing the risks associated with handling hazardous chemicals . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-c]pyrimidine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[1,2-c]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-c]pyrimidine-3-methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-c]pyrimidine-3-methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit signal transduction pathways by binding to active sites on enzymes, thereby affecting cell proliferation, migration, and angiogenesis . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer and anti-inflammatory properties.
Pyrrolo[2,1-f][1,2,4]triazine: Exhibits antiviral activity and is used in the study of RNA-dependent RNA polymerase inhibitors.
Uniqueness
Pyrrolo[1,2-c]pyrimidine-3-methanamine is unique due to its specific structural configuration, which allows for diverse functionalization and a broad range of biological activities. Its ability to undergo various chemical reactions and its potential for industrial-scale production further enhance its value in scientific research and pharmaceutical development .
Eigenschaften
Molekularformel |
C8H9N3 |
|---|---|
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
pyrrolo[1,2-c]pyrimidin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-11(8)6-10-7/h1-4,6H,5,9H2 |
InChI-Schlüssel |
HAEQYIRHGHLPTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC(=CC2=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



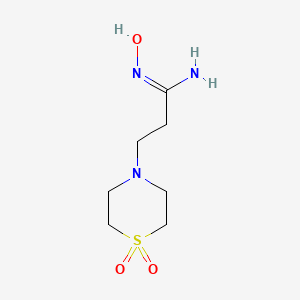
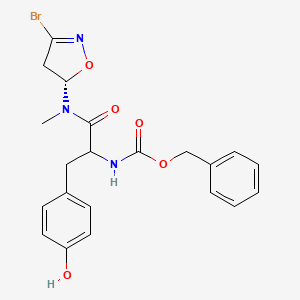

![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)
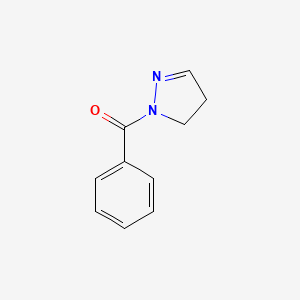
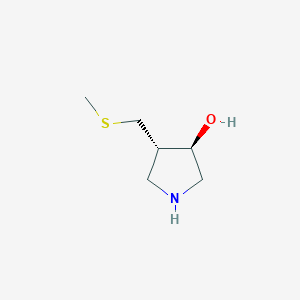
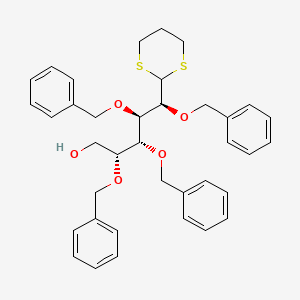
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
